molecular formula C14H17FN2O B8008999 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B8008999
M. Wt: 248.30 g/mol
InChI Key: FFDAQGFQNMETGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-2,8-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method provides high yields and excellent selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This makes it particularly interesting for applications where these properties are advantageous, such as in drug design or material science.

Properties

IUPAC Name

2-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-11-3-1-2-4-12(11)17-10-7-14(13(17)18)5-8-16-9-6-14/h1-4,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDAQGFQNMETGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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